Zolpidem-d7

Description

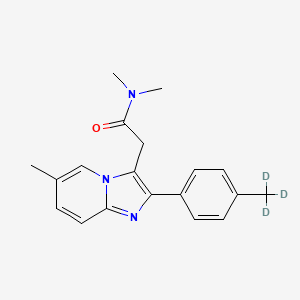

Structure

3D Structure

Properties

Molecular Formula |

C19H21N3O |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

N,N-dimethyl-2-[6-methyl-2-[4-(trideuteriomethyl)phenyl]imidazo[1,2-a]pyridin-3-yl]acetamide |

InChI |

InChI=1S/C19H21N3O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12H,11H2,1-4H3/i1D3 |

InChI Key |

ZAFYATHCZYHLPB-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Zolpidem-d7 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Gold Standard of Internal Standards in Mass Spectrometry

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accuracy and precision of the data are paramount. A critical component in achieving reliable results is the use of an appropriate internal standard (IS). An ideal internal standard is a compound that behaves chemically and physically as similarly as possible to the analyte of interest throughout the entire analytical process, from sample preparation to detection. This mimicry allows for the correction of variability that can be introduced at various stages, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.

Stable isotope-labeled (SIL) compounds are widely considered the "gold standard" for internal standards in LC-MS/MS. By replacing one or more atoms of the analyte with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)), a molecule is created that is chemically identical to the analyte but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical and physical properties ensure they behave similarly during analysis.

This technical guide provides an in-depth exploration of Zolpidem-d7, a deuterated analog of the hypnotic agent zolpidem, and its mechanism of action as an internal standard in the quantitative analysis of zolpidem in biological matrices.

Mechanism of Action: Why this compound Excels as an Internal Standard

The efficacy of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. Its structure is identical to zolpidem, except that seven hydrogen atoms have been replaced with deuterium atoms. This subtle modification results in a predictable increase in its molecular weight, making it easily distinguishable from native zolpidem by the mass spectrometer.

The core of its mechanism of action lies in its ability to track the analyte through every step of the analytical workflow:

-

Sample Preparation: During extraction from complex biological matrices such as plasma, urine, or hair, any loss of zolpidem due to incomplete recovery will be mirrored by a proportional loss of this compound.[1][2] This is because their similar polarities and chemical properties cause them to partition identically between different phases in both liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

-

Chromatographic Separation: In reversed-phase liquid chromatography, zolpidem and this compound exhibit nearly identical retention times. They interact with the stationary phase in the same manner, ensuring they co-elute. This co-elution is crucial because it means that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time as they enter the mass spectrometer's ion source.

-

Ionization: In the ion source of the mass spectrometer (typically electrospray ionization - ESI), zolpidem and this compound have virtually identical ionization efficiencies. Therefore, any suppression or enhancement of the ionization signal caused by co-eluting matrix components will affect both compounds to the same degree.

-

Detection: The mass spectrometer detects the precursor and product ions of both zolpidem and this compound. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. Because the concentration of this compound is known, any variations in the analytical process that affect the signal intensity are canceled out when this ratio is calculated, leading to a highly accurate and precise measurement of the zolpidem concentration in the original sample.

The following diagram illustrates the logical relationship of how this compound mimics zolpidem throughout the analytical process.

Caption: The parallel tracking of Zolpidem and this compound.

Experimental Protocols and Data

The following sections provide a summary of typical experimental conditions and validation data for the quantification of zolpidem using this compound as an internal standard.

Sample Preparation

The extraction of zolpidem and this compound from biological matrices is most commonly achieved through solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Solid-Phase Extraction (SPE): This is a popular technique due to its high recovery and ability to provide clean extracts.

| Parameter | Example Protocol 1 | Example Protocol 2 |

| SPE Sorbent | Mixed-mode cation exchange | C18 |

| Conditioning | Methanol, followed by buffer | Methanol, followed by water |

| Sample Loading | Plasma sample diluted with buffer | Plasma sample made basic |

| Washing | Acidic solution, followed by methanol | Water |

| Elution | Methylene chloride:isopropanol:ammonium hydroxide | Methanol |

Liquid-Liquid Extraction (LLE): LLE is a simpler, though sometimes less clean, extraction method.

| Parameter | Example Protocol |

| Extraction Solvent | 1-Chlorobutane |

| Sample pH | Neutral or slightly basic |

| Procedure | Vortex mixing followed by centrifugation |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation and detection of zolpidem and this compound are performed using a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer.

Typical LC Parameters:

| Parameter | Typical Conditions |

| Column | C18 (e.g., Zorbax SB-C18, Xselect HSS T3) |

| Mobile Phase A | Aqueous buffer (e.g., ammonium formate, formic acid) |

| Mobile Phase B | Organic solvent (e.g., acetonitrile, methanol) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | A gradient is typically used to ensure good separation and peak shape. |

Typical MS/MS Parameters (Multiple Reaction Monitoring - MRM):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Zolpidem | 308.1 - 308.2 | 235.0 - 235.2, 263.0 |

| Zolpidem-d6 | 314.1 - 314.2 | 235.1, 263.0 |

| This compound | 315.2 | 236.0 |

Method Validation Data

Bioanalytical methods using this compound as an internal standard are validated to demonstrate their reliability. Key validation parameters include linearity, precision, and accuracy.

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL in urine/plasma; as low as 1.0 pg/mg in hair |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% bias) | Within ±15% of the nominal concentration |

| Recovery | 65% - 105% |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of zolpidem in a biological sample using this compound as an internal standard.

Caption: Bioanalytical workflow for Zolpidem quantification.

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of zolpidem in complex biological matrices. Its mechanism of action is based on the principles of stable isotope dilution, where its near-identical chemical and physical properties to the unlabeled analyte allow it to effectively compensate for variations throughout the analytical process. The use of this compound in LC-MS/MS methods provides the high level of reliability required in research, clinical, and forensic toxicology settings. The detailed experimental protocols and robust validation data consistently demonstrate the suitability of this compound as the internal standard of choice for zolpidem bioanalysis.

References

Zolpidem-d7: A Technical Guide to its Certificate of Analysis and Purity Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the typical Certificate of Analysis (CoA) and purity specifications for Zolpidem-d7, a deuterated internal standard crucial for the accurate quantification of Zolpidem in various analytical applications. This document outlines the key quality attributes, analytical methodologies, and quality control workflows associated with a certified reference material (CRM) of this compound.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound is a formal document that certifies the identity, purity, and concentration of the material. It provides a critical assurance of the quality and reliability of the standard for use in quantitative analysis. Below are tables summarizing the typical data presented in a CoA for this compound.

Table 1: Compound Identification and Physical Properties

| Parameter | Specification |

| Compound Name | This compound |

| Chemical Formula | C₁₉H₁₄D₇N₃O |

| Molecular Weight | 314.43 g/mol |

| CAS Number | 1049791-63-7 |

| Appearance | Clear, colorless solution |

| Solvent | Methanol |

| Concentration | 100 µg/mL (with uncertainty) |

| Storage Condition | -20°C, protected from light |

Table 2: Analytical Test Results and Purity Specifications

| Analytical Test | Method | Specification | Representative Result |

| Purity (Chemical) | HPLC-UV | ≥ 98.0% | 99.8% |

| Purity (Isotopic) | LC-MS/MS | ≥ 99 atom % D | 99.6 atom % D |

| Identity | ¹H-NMR, LC-MS/MS | Conforms to structure | Conforms |

| Concentration | Gravimetric preparation | 100 µg/mL ± 2% | 100.5 µg/mL |

| Residual Solvents | GC-HS | As per USP <467> | Complies |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis. These protocols are representative of the rigorous testing that a certified reference material undergoes.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the this compound standard by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 20 mM ammonium acetate, pH 7.0).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Identity

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity of this compound and to determine its isotopic purity.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z) → Product ion (m/z)

-

Zolpidem (unlabeled): Precursor ion (m/z) → Product ion (m/z)

-

-

Procedure for Isotopic Purity: The peak areas of the MRM transitions for this compound and any detected unlabeled Zolpidem are used to calculate the isotopic enrichment.

-

Procedure for Identity: The fragmentation pattern of the analyte is compared with a reference spectrum of Zolpidem to confirm its identity.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR spectroscopy is employed to confirm the chemical structure of the this compound molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Procedure: A small amount of the dried this compound standard is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the expected molecular structure. The reduction in signal intensity at the deuterated positions confirms the isotopic labeling.

Quality Control and Certification Workflow

The production and certification of a this compound certified reference material follow a stringent quality control process to ensure its accuracy and reliability. The following diagram illustrates a typical workflow.

Caption: Quality control workflow for this compound certified reference material.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a thorough understanding of the critical quality attributes and analytical testing that underpin a high-quality this compound certified reference material. The detailed specifications and methodologies outlined herein are essential for ensuring the accuracy and reliability of analytical data in research and regulated environments.

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Zolpidem and the Prospective Impact of Deuteration (Zolpidem-d7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zolpidem, a widely prescribed non-benzodiazepine hypnotic, undergoes extensive and rapid metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. This rapid metabolism contributes to its short half-life, which is beneficial for reducing next-day residual effects but can also limit its duration of action. Strategic deuteration of zolpidem to create zolpidem-d7 presents a compelling avenue for modifying its pharmacokinetic profile. By substituting hydrogen atoms with deuterium at key metabolic sites, it is possible to slow down the rate of metabolism through the kinetic isotope effect. This could lead to a longer half-life, increased systemic exposure, and potentially a more sustained therapeutic effect.

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of zolpidem. While direct comparative human pharmacokinetic data for this compound is not publicly available, this document will explore the anticipated effects of deuteration based on the well-understood metabolic pathways of zolpidem. It also includes detailed experimental protocols for conducting pharmacokinetic studies and visualizations of metabolic pathways and experimental workflows.

Pharmacokinetics of Zolpidem

Zolpidem is characterized by rapid absorption and a relatively short elimination half-life. Its pharmacokinetic profile can be influenced by factors such as dosage form, food intake, age, and gender.

Absorption

Zolpidem is quickly absorbed from the gastrointestinal tract following oral administration.[1] Peak plasma concentrations (Tmax) are typically reached within 0.5 to 3 hours.[2][3] The absolute bioavailability of oral zolpidem is approximately 70%.[4][5] Ingestion of zolpidem with or immediately after a meal can delay its absorption, leading to a lower peak plasma concentration (Cmax) and a longer Tmax.[1]

Distribution

Zolpidem is widely distributed throughout the body and exhibits a high degree of protein binding, approximately 92.5%.[1]

Metabolism

Zolpidem is extensively metabolized by the liver into inactive metabolites.[5][6] The primary metabolic pathways are oxidation of the methyl groups on the phenyl and imidazopyridine rings to form carboxylic acid derivatives, and hydroxylation of the imidazopyridine moiety.[6][7]

The major cytochrome P450 isoenzymes responsible for zolpidem metabolism are:

-

CYP3A4 (approximately 61%) : Plays the most significant role in zolpidem's metabolism.[4][7]

-

CYP2C9 (approximately 22%) : A notable contributor to its metabolism.[4][7]

-

CYP1A2 (approximately 14%) : Also involved in the metabolic process.[4][7]

-

CYP2D6 and CYP2C19 (less than 3% each) : Minor contributors.[4][7]

The main metabolites are zolpidem phenyl-4-carboxylic acid (ZPCA) and zolpidem 6-carboxylic acid (ZCA).[4] These metabolites are pharmacologically inactive and are excreted primarily through the kidneys.[6]

Elimination

The elimination half-life of immediate-release zolpidem in healthy adults is typically between 2 and 3 hours.[4] The half-life can be prolonged in elderly patients and those with hepatic impairment.[1][4]

This compound: The Rationale for Deuteration

This compound is a deuterated analog of zolpidem, where seven hydrogen atoms have been replaced by deuterium atoms. The use of deuterated internal standards like this compound is common in bioanalytical methods for accurate quantification of the parent drug.[8] However, the therapeutic potential of deuterated zolpidem lies in the "deuterium switch" or kinetic isotope effect.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since the breaking of a C-H bond is often the rate-limiting step in drug metabolism by CYP enzymes, replacing hydrogen with deuterium at a site of metabolism can slow down the metabolic process. This can lead to:

-

Reduced rate of metabolism : Leading to a longer elimination half-life.

-

Increased systemic exposure (AUC) : As less of the drug is cleared on the first pass through the liver.

-

Lower peak plasma concentration (Cmax) : If the rate of absorption is unchanged but first-pass metabolism is reduced.

-

Potentially altered metabolite profile : Shifting metabolism towards alternative pathways if one is significantly slowed.

For zolpidem, deuteration of the methyl groups on the phenyl and imidazopyridine rings, which are the primary sites of oxidation, would be the most logical approach to modulate its pharmacokinetics. Slowing the metabolism at these positions could lead to a more sustained therapeutic concentration profile, potentially improving sleep maintenance without significantly increasing the risk of next-day impairment if the degree of deuteration is carefully optimized.

Data Presentation: Pharmacokinetic Parameters of Zolpidem

The following table summarizes the key pharmacokinetic parameters of immediate-release zolpidem in healthy adults.

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | 0.5 - 3 hours | [2][3] |

| Cmax (Peak Plasma Concentration) | 59 ng/mL (5 mg dose), 121 ng/mL (10 mg dose) | [6] |

| AUC (Area Under the Curve) | Varies with dose | [3] |

| Bioavailability | ~70% | [4][5] |

| Protein Binding | ~92.5% | [1] |

| Elimination Half-life (t½) | 2 - 3 hours | [4] |

| Volume of Distribution (Vd) | 0.54 L/kg | [2] |

| Clearance (CL) | 0.24 - 0.27 L/hr/kg | [5] |

Experimental Protocols

The following are representative protocols for conducting a pharmacokinetic study of zolpidem and for in vitro metabolism studies. These can be adapted for a comparative study of zolpidem and this compound.

Human Pharmacokinetic Study Protocol

Objective: To compare the pharmacokinetic profiles of a single oral dose of zolpidem and this compound in healthy adult volunteers.

Study Design: A single-center, open-label, randomized, two-way crossover study with a washout period of at least 7 days between doses.

Subjects: Healthy male and female volunteers, aged 18-45 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².

Procedure:

-

Subjects will be administered a single oral dose of 10 mg zolpidem or a molar equivalent dose of this compound with 240 mL of water after an overnight fast.

-

Blood samples (approximately 5 mL) will be collected into EDTA-containing tubes at pre-dose (0 hours) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma will be separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method (LC-MS/MS):

-

Sample Preparation: Plasma samples (100 µL) are spiked with an internal standard (e.g., a different deuterated analog of zolpidem or a structurally similar compound). Proteins are precipitated with acetonitrile, and the supernatant is evaporated and reconstituted in the mobile phase. Alternatively, solid-phase extraction (SPE) can be used for sample clean-up.[9]

-

Chromatography: Separation is achieved on a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple reaction monitoring (MRM) is used to detect the transitions for zolpidem (e.g., m/z 308.2 → 235.2) and this compound.[10]

Pharmacokinetic Analysis: Non-compartmental analysis will be used to determine the following pharmacokinetic parameters for both zolpidem and this compound: Cmax, Tmax, AUC0-t, AUC0-inf, t½, CL/F, and Vd/F.

In Vitro Metabolism Protocol

Objective: To compare the rate of metabolism of zolpidem and this compound by human liver microsomes and specific CYP450 enzymes.

Materials:

-

Human liver microsomes (pooled)

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP1A2)

-

NADPH regenerating system

-

Zolpidem and this compound standards

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

Procedure:

-

Incubations will be performed in a 96-well plate format.

-

A master mix containing human liver microsomes (or recombinant CYP enzyme), NADPH regenerating system, and buffer will be prepared.

-

Zolpidem or this compound will be added to the wells at various concentrations (e.g., 0.1 to 100 µM).

-

The reaction will be initiated by the addition of the substrate and incubated at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction will be terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Samples will be centrifuged, and the supernatant will be analyzed by LC-MS/MS to quantify the remaining parent compound and the formation of metabolites.

Data Analysis: The rate of disappearance of the parent compound and the rate of formation of metabolites will be determined. Michaelis-Menten kinetics will be used to calculate the Km and Vmax for each compound with each enzyme system.

Mandatory Visualizations

Metabolic Pathways of Zolpidem

Caption: Metabolic pathways of Zolpidem.

Experimental Workflow for a Human Pharmacokinetic Study

Caption: Experimental workflow for a human pharmacokinetic study.

Conclusion

Zolpidem is a well-characterized hypnotic agent with a pharmacokinetic profile dominated by rapid absorption and extensive hepatic metabolism. The strategic deuteration of zolpidem to create this compound offers a promising approach to modulate its metabolism, potentially leading to an improved pharmacokinetic profile with a longer duration of action. While direct comparative data is currently lacking, the principles of the kinetic isotope effect and the known metabolic pathways of zolpidem provide a strong rationale for further investigation. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting the necessary studies to fully elucidate the pharmacokinetic and metabolic differences between zolpidem and its deuterated analogs. Such research is crucial for the development of next-generation hypnotics with optimized therapeutic profiles.

References

- 1. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 3. researchgate.net [researchgate.net]

- 4. Zolpidem - Wikipedia [en.wikipedia.org]

- 5. Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of zolpidem in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Regulatory Landscape for Deuterated Standards in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The use of deuterated standards has become an indispensable tool in modern research, particularly within the pharmaceutical and biotechnology industries. These stable isotope-labeled compounds serve as ideal internal standards in bioanalytical methods, enabling precise and accurate quantification of drugs and their metabolites in complex biological matrices. This technical guide provides a comprehensive overview of the regulatory guidelines, experimental protocols, and best practices for the effective use of deuterated standards in a research setting, with a focus on bioanalytical method validation and key in vitro and in vivo studies.

Core Principles and Regulatory Framework

The fundamental principle behind using a deuterated internal standard (IS) is that it behaves nearly identically to the analyte of interest during sample preparation, chromatography, and mass spectrometric detection.[1] This co-elution and similar ionization efficiency effectively compensates for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more robust and reliable data.[2][3]

Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation that implicitly and explicitly address the use of stable isotope-labeled internal standards. The most recent harmonized guideline, ICH M10, provides a unified framework for bioanalytical method validation and study sample analysis.[4][5][6]

Data Presentation: Key Acceptance Criteria for Bioanalytical Method Validation

Quantitative data from bioanalytical method validation studies are crucial for demonstrating the reliability of an assay. The following tables summarize the key acceptance criteria as outlined by the FDA and EMA (largely harmonized under ICH M10).

| Parameter | Acceptance Criteria (Chromatographic Assays) | Regulatory Guidance |

| Calibration Curve | At least 75% of non-zero standards should be within ±15% of the nominal concentration, except for the LLOQ, which should be within ±20%. A minimum of 6 non-zero standards is required. | FDA Bioanalytical Method Validation Guidance (2018), ICH M10[5] |

| Accuracy (Within-run and Between-run) | The mean concentration at each QC level should be within ±15% of the nominal concentration, except for the LLOQ, which should be within ±20%. | EMA Guideline on bioanalytical method validation (2011), ICH M10[5][7] |

| Precision (Within-run and Between-run) | The coefficient of variation (CV) should not exceed 15% for each QC level, except for the LLOQ, where it should not exceed 20%. | EMA Guideline on bioanalytical method validation (2011), ICH M10[5][7] |

| Selectivity | The response of interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response in the LLOQ sample.[8] | ICH M10 |

| Matrix Effect | The matrix factor (analyte peak response in the presence of matrix divided by the analyte peak response in the absence of matrix) should be evaluated. The CV of the IS-normalized matrix factor should not be greater than 15%. | FDA Bioanalytical Method Validation Guidance (2018) |

| Carryover | Carryover in a blank sample following a high concentration sample should not be greater than 20% of the LLOQ and 5% for the internal standard. | ICH M10 |

| Dilution Integrity | If samples are to be diluted, the accuracy and precision of the diluted samples should be within ±15% of the nominal concentration. | EMA Guideline on bioanalytical method validation (2011)[7] |

| Stability Parameter | Acceptance Criteria | Regulatory Guidance |

| Short-Term (Bench-Top) Stability | Analyte in the biological matrix is stable for the expected duration of sample handling and processing at the relevant temperature. Mean concentration of stability QCs should be within ±15% of the nominal concentration. | FDA Bioanalytical Method Validation Guidance (2018), ICH M10[7] |

| Long-Term Stability | Analyte in the biological matrix is stable for the intended period of storage at the specified temperature. Mean concentration of stability QCs should be within ±15% of the nominal concentration. | EMA Guideline on bioanalytical method validation (2011), ICH M10[7][9] |

| Freeze-Thaw Stability | Analyte is stable for the expected number of freeze-thaw cycles. Mean concentration of stability QCs should be within ±15% of the nominal concentration. | FDA Bioanalytical Method Validation Guidance (2018), ICH M10[7] |

| Stock and Working Solution Stability | The response of the analyte and internal standard in the aged solution should be compared to a freshly prepared solution. The deviation should be within acceptable limits (typically ±10%). | ICH M10[4] |

| Processed Sample Stability | Analyte is stable in the processed sample for the anticipated duration of the analytical run. Mean concentration of stability QCs should be within ±15% of the nominal concentration. | ICH M10 |

Isotopic Purity and Stability of Deuterated Standards

The quality of the deuterated internal standard is paramount for a reliable bioanalytical assay. Key considerations include:

-

Isotopic Purity : The internal standard should have a high degree of isotopic enrichment to minimize the contribution of the unlabeled analyte to the internal standard's mass channel.[10] Ideally, the level of unlabeled species should be undetectable or at a level that does not cause interference.[10] A mass difference of at least 3 or more mass units between the analyte and the SIL internal standard is generally required for small molecules to avoid spectral overlap.[10]

-

Isotopic Stability : The deuterium labels should be placed on non-exchangeable positions within the molecule to prevent hydrogen-deuterium exchange with the solvent or matrix components.[10] Exchange can lead to a decrease in the deuterated standard's signal and a corresponding increase in the signal of a partially labeled or unlabeled species, compromising the accuracy of the assay.[3] Positions on heteroatoms (e.g., -OH, -NH) are prone to exchange.[10]

Experimental Protocols

LC-MS/MS Bioanalytical Method Validation using a Deuterated Internal Standard

This protocol outlines the key steps for validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a drug in a biological matrix.

Materials:

-

Analyte reference standard

-

Deuterated internal standard

-

Blank biological matrix (e.g., plasma, urine) from at least six different sources

-

LC-MS/MS system

-

Appropriate solvents and reagents for sample preparation and chromatography

Methodology:

-

Stock Solution Preparation: Prepare separate stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking blank biological matrix with known concentrations of the analyte. Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

-

Sample Preparation:

-

Aliquot a specific volume of the biological sample (calibration standard, QC, or unknown).

-

Add a fixed volume of the internal standard working solution to all samples except for the blank matrix.

-

Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject a specific volume of the prepared sample onto the LC-MS/MS system.

-

Separate the analyte and internal standard using a suitable chromatographic column and mobile phase gradient.

-

Detect the analyte and internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

-

-

Data Analysis and Validation:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Quantify the concentration of the analyte in the QC samples using the calibration curve.

-

Assess the method's performance based on the acceptance criteria for accuracy, precision, selectivity, matrix effect, and stability as outlined in the tables above.

-

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay is used to determine the rate at which a compound is metabolized by liver enzymes, providing an early indication of its potential in vivo clearance.

Materials:

-

Test compound (and its deuterated analog if used for quantification)

-

Liver microsomes (human, rat, mouse, etc.)

-

NADPH regenerating system (or NADPH)

-

Potassium phosphate buffer (pH 7.4)

-

Internal standard (preferably a deuterated version of the test compound)

-

Acetonitrile or other suitable organic solvent to stop the reaction

-

LC-MS/MS system

Methodology:

-

Preparation of Incubation Mixture: Prepare a master mix containing the liver microsomes and buffer. Pre-warm the mixture to 37°C.

-

Initiation of Reaction: Add the test compound to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a tube containing a cold organic solvent (e.g., acetonitrile) with the internal standard to stop the reaction and precipitate the proteins.[6]

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

-

In Vivo Pharmacokinetic Study using a Deuterated Microdose

Microdosing studies involve administering a very low, sub-pharmacological dose of a drug to humans to evaluate its pharmacokinetic profile early in development.[8] The use of a highly sensitive analytical method, often employing a deuterated standard, is crucial for such studies.

Experimental Design:

-

Dose Selection: The microdose is typically defined as less than 100 micrograms or 1/100th of the expected pharmacological dose.[8]

-

Study Population: A small number of healthy volunteers are typically enrolled.

-

Drug Administration: The deuterated microdose is administered, often intravenously to determine absolute bioavailability or orally.

-

Sample Collection: Blood samples are collected at predetermined time points over a specific period (e.g., 24 hours).

-

Sample Analysis: Plasma concentrations of the deuterated drug are measured using a fully validated, highly sensitive LC-MS/MS method with an appropriate internal standard.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and, if an oral dose was administered, bioavailability (F).

Mandatory Visualizations

Signaling Pathway: Tracing Glucose Metabolism with Deuterated Glucose

Deuterated glucose ([D7]-glucose) can be used as a tracer to follow the metabolic fate of glucose through various anabolic pathways. The distinct carbon-deuterium (C-D) bonds can be visualized and quantified using techniques like stimulated Raman scattering (SRS) microscopy.

Experimental Workflow: Bioanalytical Method Validation

The following workflow illustrates the key stages involved in the full validation of a bioanalytical method using a deuterated internal standard.

Conclusion

The use of deuterated standards is a cornerstone of modern bioanalysis, providing the accuracy and precision required to support regulatory submissions. A thorough understanding of the regulatory guidelines, meticulous execution of validation experiments, and careful consideration of the quality and stability of the deuterated standard are all critical for generating reliable data. This guide provides a foundational framework for researchers and scientists to confidently and compliantly incorporate deuterated standards into their research and development programs.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. fda.gov [fda.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. avantiresearch.com [avantiresearch.com]

Zolpidem-d7: A Technical Guide to Safe Handling and Precautions

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for Zolpidem-d7. As specific safety data for the deuterated form is limited, this guide is primarily based on information available for Zolpidem and Zolpidem Tartrate. This compound is a deuterated analog of Zolpidem and is expected to have similar toxicological and handling properties. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Zolpidem is classified as a hazardous substance. The primary routes of exposure are ingestion and inhalation of dust if tablets are crushed.[1][2]

GHS Classification:

| Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[3][4] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Central nervous system | H336: May cause drowsiness or dizziness.[3] |

| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects.[3][4] |

Signal Word: Warning[5]

Hazard Pictograms:

Toxicological Data

| Parameter | Species | Route | Value | Reference |

| Occupational Exposure Limit (OEL) | Human | - | 0.02 mg/m³ (8-hour TWA for Zolpidem Tartrate) | [2] |

| Inhalation Toxicity | Rat | Inhalation | No signs of toxicity at 1 mg/m³ for six weeks | [1] |

| Reproductive Toxicity | Rat | Oral | Irregular estrus cycles and prolonged precoital intervals at 100 mg/base/kg | [1] |

| Developmental Toxicity | Animal | - | No embryotoxic or teratogenic effects observed | [1] |

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound were not available in the public domain at the time of this writing. Safety assessments for pharmaceutical compounds typically involve a battery of standardized in vitro and in vivo toxicology studies as per regulatory guidelines (e.g., OECD, FDA).

Safe Handling and Storage

Handling:

-

Handle as a Controlled Substance in accordance with all applicable regulations.[1]

-

Avoid breathing dust, especially from crushed or broken tablets.[1][2]

-

Use in a well-ventilated area. Local exhaust ventilation may be necessary for operations that generate dust.[1][2]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[2]

-

Keep away from heat, sparks, and flames.[2]

-

Take precautionary measures against static discharge.[3]

Storage:

-

Store in a cool, well-ventilated area.[2]

-

Protect from light.[2]

-

Recommended storage is at room temperature, 20°C to 25°C (68°F to 77°F).[2]

Personal Protective Equipment (PPE)

| Protection Type | Recommendations |

| Eye/Face Protection | Wear safety glasses with side shields or goggles if there is a risk of dust exposure.[1][2] |

| Skin Protection | Wear suitable protective gloves when handling the product, especially if tablets are broken or crushed.[2] |

| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.[1][2] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, seek immediate medical attention. Call a poison control center. Do not induce vomiting unless directed by a medical professional.[1][6] |

| Inhalation | If dust is inhaled, move the person to fresh air. Seek medical attention if breathing difficulties occur.[1][7] |

| Skin Contact | If dust comes into contact with skin, remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1] |

| Eye Contact | In case of contact with dust, flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation develops.[1][2] |

Accidental Release Measures

-

Minimize dust generation.[1]

-

Wear appropriate personal protective equipment during cleanup.[1]

-

For spills, vacuum or scoop up the material. Moisten any dust with water before collection.[2]

-

Place the spilled material in a suitable, labeled container for disposal.[2]

-

Prevent the product from entering drains, sewers, or waterways.[2]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or foam.[1][6]

-

Unsuitable Extinguishing Media: A strong water jet may be inefficient.[2]

-

Hazardous Combustion Products: May emit nitrogen oxides under fire conditions.[1][2]

-

Firefighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

Dispose of waste in accordance with all applicable federal, state, and local regulations. As a controlled substance, specific recordkeeping and disposal requirements may apply.[1] It is recommended that bulk wastes and contaminated materials be double-contained and disposed of by incineration.[1]

Visualizations

Caption: General laboratory workflow for handling chemical compounds.

Caption: Hierarchy of safety controls and emergency procedures.

References

An In-depth Technical Guide to the Isotopic Enrichment and Stability of Zolpidem-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and stability of Zolpidem-d7, a deuterated analog of the hypnotic agent Zolpidem. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic studies, bioanalytical assays, and metabolic profiling.

Introduction to this compound

This compound is a stable isotope-labeled version of Zolpidem, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule with a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based analyses. Its chemical structure and properties are nearly identical to those of Zolpidem, making it an ideal internal standard for quantitative analysis in complex biological matrices.

Chemical Information:

| Parameter | Value |

| Chemical Name | N,N-dimethyl-2-(6-methyl-2-(p-tolyl-d7)imidazo[1,2-a]pyridin-3-yl)acetamide |

| Molecular Formula | C₁₉H₁₄D₇N₃O |

| Molecular Weight | 314.43 g/mol |

| CAS Number | 1020719-99-9 |

Isotopic Enrichment of this compound

The isotopic enrichment of this compound is a critical parameter that defines its suitability as an internal standard. High isotopic purity ensures minimal interference from the unlabeled analyte and accurate quantification.

Determination of Isotopic Enrichment

The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between the different isotopologues of this compound (d0 to d7) based on their precise mass-to-charge ratios. The relative abundance of each isotopologue is used to calculate the overall isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR can be employed to assess the degree and position of deuteration. In ¹H NMR, the reduction in the signal intensity of the protons that have been replaced by deuterium provides a measure of isotopic enrichment. ²H NMR directly detects the deuterium nuclei, offering a quantitative measure of the deuterium content at specific molecular positions.

Quantitative Data on Isotopic Purity

Certificates of Analysis from commercial suppliers provide specifications for the isotopic purity of this compound. While specific values may vary between batches and manufacturers, a representative example is provided below.

| Parameter | Specification |

| Isotopic Purity (d7) | ≥ 98% |

| d0 Isotopologue | ≤ 0.5% |

Data is illustrative and should be confirmed with the specific batch's Certificate of Analysis.

Synthesis of this compound

One potential synthetic pathway involves the reaction of a deuterated p-tolualdehyde with 2-amino-5-methylpyridine to form the imidazopyridine core, followed by subsequent steps to introduce the N,N-dimethylacetamide side chain.

Caption: Proposed synthetic workflow for this compound.

Stability of this compound

The stability of this compound is a crucial aspect of its use as an internal standard. Degradation of the molecule or exchange of the deuterium labels can compromise the accuracy of analytical methods. The stability of this compound is expected to be similar to that of unlabeled Zolpidem, with the additional consideration of the stability of the C-D bonds.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways under stressed conditions. While specific studies on this compound are not extensively published, the degradation profile of Zolpidem is well-documented and serves as a strong indicator for the stability of its deuterated analog.

Summary of Forced Degradation Conditions for Zolpidem:

| Stress Condition | Reagents and Conditions | Observed Degradation | Major Degradation Products |

| Acidic Hydrolysis | 1 M HCl, 80°C, 4 hours[1] | Significant | Zolpacid[2] |

| Basic Hydrolysis | 1 M NaOH, 80°C, 3 hours[1] | Significant | Zolpacid[2] |

| Oxidative Degradation | 3% H₂O₂, Room Temperature, 7 days | Significant | Oxozolpidem, Zolpaldehyde, Zolpyridine[3] |

| Photolytic Degradation | Exposure to UV light | Significant | Multiple minor degradants |

| Thermal Degradation | 80°C, 7 days | Minimal | - |

Potential for Hydrogen-Deuterium (H/D) Exchange

A key stability consideration for this compound is the potential for the exchange of deuterium atoms with protons from the surrounding solvent or matrix. The deuterium atoms on the aromatic ring of this compound are generally stable under neutral and mild acidic or basic conditions. However, under strong acidic or basic conditions, or at elevated temperatures, there is a possibility of H/D exchange, which could affect the isotopic purity of the standard.[4][5][6]

Caption: Factors influencing H/D exchange in this compound.

Long-Term Stability

Long-term stability studies of Zolpidem tartrate have shown it to be stable for up to 36 months when stored at 25°C/60% RH.[7] this compound, when stored as a solution in methanol at -20°C, is expected to be stable for an extended period. However, it is recommended to periodically verify the concentration and isotopic purity of stock and working solutions.

Experimental Protocols

The following are generalized experimental protocols for the assessment of this compound. These should be adapted and validated for specific laboratory conditions and instrumentation.

Protocol for Isotopic Purity Assessment by LC-HRMS

Objective: To determine the isotopic distribution of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Procedure:

-

Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject an appropriate volume (e.g., 5 µL) onto the LC-HRMS system.

-

Perform a full scan acquisition in positive ion mode over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 308-316).

-

Extract the ion chromatograms for each isotopologue (d0 to d7).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

Caption: Workflow for isotopic purity assessment by LC-HRMS.

Protocol for Forced Degradation Study

Objective: To assess the stability of this compound under stress conditions and identify potential degradation products.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 80°C for a defined period (e.g., 4 hours). Neutralize with 1 M NaOH.

-

Base Hydrolysis: Mix the stock solution with 1 M NaOH and heat at 80°C for a defined period (e.g., 3 hours). Neutralize with 1 M HCl.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period (e.g., 7 days).

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.

-

Thermal Degradation: Heat the stock solution at 80°C for a defined period (e.g., 7 days).

-

-

Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., reverse-phase C18 column with UV or MS detection).

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Caption: Workflow for a forced degradation study of this compound.

Conclusion

This compound is a reliable internal standard for the quantification of Zolpidem in various analytical applications. Its high isotopic purity and stability are essential for accurate and precise results. While the stability profile of this compound is expected to be similar to that of Zolpidem, users should be aware of the potential for hydrogen-deuterium exchange under harsh conditions. The experimental protocols provided in this guide offer a framework for the assessment of the isotopic enrichment and stability of this compound, ensuring its proper use in regulated and research environments.

References

- 1. researchgate.net [researchgate.net]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. This compound (Suitable for use with GC/MS or LC/MS) | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]

- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of Zolpidem in Human Urine using Zolpidem-d7 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction: Zolpidem, a widely prescribed hypnotic agent, is frequently monitored in clinical and forensic toxicology to assess compliance, abuse, or involvement in drug-facilitated crimes. Accurate quantification of zolpidem in urine is crucial, and the use of a stable isotope-labeled internal standard, such as Zolpidem-d7, is the gold standard for minimizing analytical variability and matrix effects. This document provides detailed protocols for the analysis of zolpidem in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), incorporating this compound as an internal standard. The methodologies described cover sample preparation by Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a simplified "dilute-and-shoot" method.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of zolpidem in urine using LC-MS/MS with a deuterated internal standard. These values are compiled from various validated methods and serve as a general reference.

Table 1: Linearity and Sensitivity of Zolpidem and its Metabolite

| Analyte | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Zolpidem | LC-MS/MS | 4 - 1,000 µg/L | Not Specified | 4 µg/L | [1] |

| Zolpidem Phenyl-4-Carboxylic Acid (ZCA) | LC-MS/MS | 4 - 10,000 µg/L | Not Specified | 4 µg/L | [1] |

| Zolpidem | LC-MS/MS | 1 - 200 ng/mL | 0.09 ng/mL | Not Specified | [2] |

| Zolpidem | LC-MS/MS | 5 - 500 ng/mL | Not Specified | 5 ng/mL | |

| Zolpidem | HPLC-UV | 10 - 1,000 ng/mL | 3 ng/mL | 10 ng/mL | [3] |

Table 2: Precision and Accuracy Data

| Method | Analyte Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| LC-MS/MS | QC Low, Mid, High | < 11.8% | < 9.1% | -10.0 to 8.2% | -10.0 to 8.2% | [4] |

| LC-MS/MS | QC Low, Mid, High | Not Specified | 2.4 - 3.7% | Not Specified | 100 - 107% of target | [1] |

| LC-MS/MS (Z-drugs) | QC Low, Mid, High | < 3.29% | < 3.05% | 96.65 - 101.25% | 95.56 - 99.98% | [2] |

| GC-MS/MS (Z-drugs) | QC Low, Mid, High | < 3.97% | < 4.52% | 93.65 - 98.95% | 92.56 - 98.59% | [2] |

Table 3: Recovery and Matrix Effect

| Extraction Method | Analyte | Extraction Efficiency/Recovery | Process Efficiency | Reference |

| Solid-Phase Extraction (SPE) | Zolpidem and ZCA | 78 - 90% | Not Specified | [1] |

| Electromembrane Extraction (EME) | Zolpidem | 60.3 - 78.9% (in biological samples) | Not Specified | [3] |

| "Dilute and Shoot" (Direct Injection) | Benzodiazepines and Zolpidem | Not Applicable | 63.0 - 104.6% | [4] |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange Cartridge

This protocol is adapted for the extraction of zolpidem and its metabolites from a urine matrix.[1][5]

1. Materials and Reagents:

-

Zolpidem and this compound standards

-

Mixed-mode solid-phase extraction cartridges (e.g., Waters Oasis® MCX)[5]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium hydroxide

-

0.1 M Phosphate buffer (pH 7.5)[6]

-

0.02 N HCl

-

20% Methanol in water

-

Elution solvent: Isopropanol:Ammonium Hydroxide:Methylene Chloride (20:2:78 v/v/v)[7]

-

β-glucuronidase (optional, for analysis of total zolpidem)[5][6]

2. Sample Preparation:

-

To 1 mL of urine, add 20 µL of a 250 ng/mL this compound internal standard solution.[5]

-

(Optional Hydrolysis Step for Glucuronide Conjugates) Add 0.5 mL of 0.1 M acetate buffer (pH 4.0) and approximately 4500 units of β-glucuronidase. Incubate at 60°C for 2 hours.[6]

-

Dilute the sample with 0.5 mL of 0.1 M phosphate buffer (pH 7.5).[6]

3. SPE Procedure:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the prepared urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.02 N HCl.[5]

-

Wash the cartridge with 1 mL of 20% methanol in water.[5]

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 1 mL of the elution solvent.[7]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

4. LC-MS/MS Analysis:

-

Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 100 mm × 2.1 mm, 3.5 µm).[4]

-

Mobile Phase A: 0.1% Formic acid in water.[7]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]

-

Flow Rate: 0.3 mL/min.[8]

-

Injection Volume: 5 µL.[4]

-

MS Detection: Electrospray ionization in positive mode (ESI+), with Multiple Reaction Monitoring (MRM) for quantification.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol outlines a general LLE procedure for the extraction of zolpidem.

1. Materials and Reagents:

-

Zolpidem and this compound standards

-

Extraction solvent: Chloroform/Isopropanol (5:1 v/v).[9]

-

Sodium hydroxide solution (to adjust pH)

-

Sodium sulfate (anhydrous)

2. Sample Preparation:

-

To 1 mL of urine, add 20 µL of a 250 ng/mL this compound internal standard solution.

-

Adjust the sample pH to 8-9 with sodium hydroxide solution.[10]

3. LLE Procedure:

-

Add 5 mL of the extraction solvent to the prepared urine sample.

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting conditions.

4. LC-MS/MS Analysis:

-

Follow the LC-MS/MS conditions described in Protocol 1.

Protocol 3: "Dilute-and-Shoot" Method

This is a rapid method suitable for high-throughput screening.[4]

1. Materials and Reagents:

-

Zolpidem and this compound standards

-

Acetonitrile (LC-MS grade)

-

Deionized water

2. Sample Preparation:

-

To a 120 µL urine sample, add 80 µL of the internal standard solution (this compound in acetonitrile).[4]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes to pellet any precipitates.

-

Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

-

Follow the LC-MS/MS conditions described in Protocol 1, with a potential modification of the injection volume to 5 µL.[4]

Visualizations

Experimental Workflow Diagram

Caption: General workflow for Zolpidem analysis in urine.

Solid-Phase Extraction (SPE) Protocol Diagram

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.

References

- 1. Determining zolpidem compliance: urinary metabolite detection and prevalence in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of zolpidem in biological fluids by electro-driven microextraction combined with HPLC-UV analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. wsp.wa.gov [wsp.wa.gov]

- 8. Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Zolpidem Analysis using Zolpidem-d7 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and quantification of Zolpidem from biological matrices, primarily plasma and whole blood, utilizing Zolpidem-d7 as an internal standard. The methods described are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). Each protocol is followed by a summary of expected quantitative performance to aid in method selection and validation.

Introduction

Zolpidem is a widely prescribed short-acting hypnotic agent. Accurate and reliable quantification of Zolpidem in biological samples is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision. This document outlines three common and effective sample preparation techniques for the analysis of Zolpidem using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparative Analysis of Sample Preparation Techniques

The following table summarizes the quantitative data for the three sample preparation techniques, providing a basis for comparison of their performance characteristics.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) |

| Linearity Range | 1 - 400 ng/mL[1] | 0.2 - 100 ng/mL | 1.5 - 400 ng/mL[2] |

| Recovery | 78 - 90% | > 90% | > 80% |

| Intra-day Precision (%RSD) | < 10%[1] | < 15% | < 5%[2] |

| Inter-day Precision (%RSD) | < 10%[1] | < 15% | < 5%[2] |

| Matrix Effect | Low to Moderate | Moderate to High | High |

| Sample Throughput | Moderate | Low to Moderate | High |

| Cost per Sample | High | Low | Low |

| Automation Potential | High | Moderate | High |

Experimental Protocols

Solid-Phase Extraction (SPE)

This protocol is a robust method for cleaning up complex biological matrices, resulting in a clean extract with minimal matrix effects.

Materials:

-

Biological Sample (e.g., 0.2 mL whole blood, plasma, or serum)

-

This compound Internal Standard Working Solution (e.g., 100 ng/mL in methanol)

-

Deionized Water

-

100 mM Sodium Acetate Buffer (pH 4.5)

-

Methanol

-

Elution Solvent: Methylene chloride / Isopropanol / Ammonium Hydroxide (78:20:2 v/v/v)

-

Reconstitution Solvent: 0.1% Formic Acid in Water

-

Mixed-mode SPE Cartridges

-

Centrifuge

-

Sample Evaporator (e.g., nitrogen evaporator)

-

Vortex Mixer

Protocol:

-

Sample Pre-treatment: To a 2 mL microcentrifuge tube, add 0.2 mL of the biological sample.

-

Internal Standard Spiking: Add a known amount (e.g., 20 µL) of the this compound internal standard working solution to each sample, calibrator, and quality control. Vortex for 10 seconds.

-

Acidification: Add 1 mL of 100 mM sodium acetate buffer (pH 4.5). Vortex for 10 seconds.

-

Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes to pellet any precipitated proteins.

-

SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridges by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridges to go dry.

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol. Dry the cartridge thoroughly under vacuum for 5 minutes.

-

Elution: Elute the analytes with 3 mL of the elution solvent.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of 0.1% formic acid in water. Vortex thoroughly.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that is cost-effective and can provide high recovery rates.

Materials:

-

Biological Sample (e.g., 0.5 mL whole blood or plasma)

-

This compound Internal Standard Working Solution (e.g., 100 ng/mL in methanol)

-

Saturated Sodium Borate Buffer (pH 9.2)

-

Extraction Solvent (e.g., Ethyl Acetate or a mixture of Toluene-isoamyl alcohol)

-

Centrifuge

-

Sample Evaporator

-

Reconstitution Solvent (e.g., mobile phase)

-

Vortex Mixer

Protocol:

-

Sample Pre-treatment: To a 10 mL glass tube, add 0.5 mL of the biological sample.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard working solution. Vortex briefly.

-

Alkalinization: Add 0.5 mL of saturated sodium borate buffer (pH 9.2). Vortex for 10 seconds.

-

Extraction: Add 5 mL of the extraction solvent. Cap and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the reconstitution solvent. Vortex to dissolve.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protein Precipitation (PP)

This is the simplest and fastest sample preparation method, ideal for high-throughput screening. However, it may result in higher matrix effects compared to SPE and LLE.[2]

Materials:

-

Biological Sample (e.g., 0.5 mL plasma)

-

This compound Internal Standard Working Solution (e.g., 100 ng/mL in methanol)

-

Precipitating Agent (e.g., cold Methanol or Acetonitrile)[2]

-

Centrifuge

-

Vortex Mixer

Protocol:

-

Sample Aliquoting: To a 2 mL microcentrifuge tube, add 0.5 mL of the plasma sample.[2]

-

Internal Standard Spiking: Add a known amount of the this compound internal standard working solution. Vortex briefly.

-

Precipitation: Add 2 mL of cold methanol to the sample.[2]

-

Mixing: Cap the tube and vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Analysis: The supernatant can be directly injected into the LC-MS/MS system, or it can be evaporated and reconstituted in a suitable solvent if concentration is needed.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described sample preparation techniques.

References

- 1. Development and Validation of a Sonication-Assisted Dispersive Liquid–Liquid Microextraction Procedure and an HPLC-PDA Method for Quantitative Determination of Zolpidem in Human Plasma and Its Application to Forensic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Greener and whiter analytical method development and validation for determining the presence of zolpidem tartrate infused in apple juice using RP-HPLC via magnetic solid-phase extraction followed by LC-MS confirmatory analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Zolpidem in Postmortem Toxicology using Zolpidem-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of zolpidem in postmortem specimens using zolpidem-d7 as an internal standard. The methodologies outlined below are based on established gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are robust and sensitive for forensic toxicology applications.[1][2][3] this compound, a deuterated analog of zolpidem, is the recommended internal standard to ensure accuracy and precision by correcting for variations during sample preparation and analysis.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative parameters for the validated analytical methods for zolpidem.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value | Reference |

| Linear Dynamic Range | 0.4–800 ng/mL | [1][3] |

| Limit of Detection (LOD) | 0.2 ng/mL | [1] |

| Limit of Quantification (LOQ) | 0.4 ng/mL | [1][3] |

| Extraction Efficiency | 78–87% | [1][3] |

Table 2: GC-MS Method Parameters

| Parameter | Value | Reference |

| Linearity Range | 10–200 µg/mL | |

| Limit of Detection (LOD) | 0.28 µg/mL | |

| Limit of Quantification (LOQ) | 0.35 µg/mL | |

| Mean Recovery | 93.40–94.41% |

Experimental Protocols

LC-MS/MS Protocol for Zolpidem in Postmortem Whole Blood

This protocol is a sensitive method for the detection and quantification of zolpidem in postmortem whole blood.[1][3][6]

a. Materials and Reagents

-

Zolpidem and this compound standards

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Whole blood calibrators and controls

-

Centrifuge tubes (1.5 mL and 15 mL)

-

Autosampler vials with inserts

b. Sample Preparation: Acetonitrile 'Crash and Shoot' Extraction [1][3]

-

Pipette 100 µL of postmortem whole blood, calibrator, or control into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of this compound internal standard solution (concentration should be optimized based on the expected analyte concentration range).

-

Vortex mix for 10 seconds.

-

Add 1.0 mL of cold acetonitrile to precipitate proteins.

-

Vortex mix thoroughly for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).

-

Vortex mix and transfer to an autosampler vial with an insert for LC-MS/MS analysis.

c. Instrumentation and Conditions [1][6]

-

Liquid Chromatograph: UPLC system

-

Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.400 mL/min

-

Gradient:

-

Start with 30% B

-

Ramp to 65% B over 2.8 minutes

-

Ramp to 95% B at 2.85 minutes and hold until 3.88 minutes

-

Return to 30% B and equilibrate for the next injection

-

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

GC-MS Protocol for Zolpidem in Postmortem Specimens

This protocol describes a robust GC-MS method for the quantification of zolpidem in various postmortem specimens.[2][7][8]

a. Materials and Reagents

-

Zolpidem and this compound standards

-

Ethyl acetate

-

Ammonium hydroxide or other suitable base

-

Anhydrous sodium sulfate

-

GC-MS vials with inserts

b. Sample Preparation: Liquid-Liquid Extraction [2][8]

-

To 1 mL of postmortem specimen (e.g., blood, urine, or homogenized tissue), add the internal standard, this compound.

-

Alkalinize the sample by adding a suitable base (e.g., ammonium hydroxide) to a pH > 9.

-

Add 5 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Dry the organic extract with anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate or methanol) and transfer to a GC-MS vial.

c. Instrumentation and Conditions [7]

-

Gas Chromatograph: GC system with a capillary column

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature of 150°C, hold for 1 minute

-

Ramp to 280°C at a rate of 20°C/min

-

Hold at 280°C for 5 minutes

-

-

Carrier Gas: Helium

-

Mass Spectrometer: Mass selective detector

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for zolpidem and this compound.

-

Visualizations

Caption: LC-MS/MS Experimental Workflow.

Caption: GC-MS Experimental Workflow.

References

- 1. academic.oup.com [academic.oup.com]

- 2. GC/MS determination of zolpidem in postmortem specimens in a voluntary intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of zolpidem in postmortem fluids and tissues using ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dl.astm.org [dl.astm.org]

- 5. udspub.com [udspub.com]

- 6. faa.gov [faa.gov]

- 7. ACG Publications - Development and validation of a practical analytical method for Zolpidem as a drug facilitated crime tool [acgpubs.org]

- 8. researchgate.net [researchgate.net]

Application of Zolpidem-d7 in Pharmacokinetic Studies of Zolpidem

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols describe the use of Zolpidem-d7 as an internal standard in the quantitative analysis of zolpidem in biological matrices for pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability in sample preparation and instrument response.

Introduction

Zolpidem is a widely prescribed non-benzodiazepine hypnotic agent for the short-term treatment of insomnia.[1] Understanding its pharmacokinetic profile is crucial for determining appropriate dosing, assessing bioequivalence of different formulations, and evaluating potential drug-drug interactions. Zolpidem is rapidly absorbed after oral administration and undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, to form inactive metabolites.[2]